3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone
CAS No.: 898776-46-0
Cat. No.: VC2301510
Molecular Formula: C16H13F3O2
Molecular Weight: 294.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898776-46-0 |
|---|---|
| Molecular Formula | C16H13F3O2 |
| Molecular Weight | 294.27 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H13F3O2/c1-21-12-5-2-10(3-6-12)4-7-15(20)11-8-13(17)16(19)14(18)9-11/h2-3,5-6,8-9H,4,7H2,1H3 |
| Standard InChI Key | ZVNRRZOTZSDNRA-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F |
| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F |
Introduction
Structural Characteristics
3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone consists of two aromatic rings connected by a propiophenone linkage. The first ring contains a methoxy group at the para position (4-methoxyphenyl), while the second ring features fluorine atoms at positions 3', 4', and 5'. The compound belongs to the broader class of functionalized propiophenones, which contain a three-carbon chain with a ketone functional group connecting two aromatic rings.
The structural formula can be represented as:
C₁₆H₁₁F₃O₂
The molecular weight is approximately 292.26 g/mol, based on the atomic weights of the constituent elements.
Key Functional Groups
The compound contains several important functional groups:
| Functional Group | Position | Chemical Properties |
|---|---|---|
| Methoxy (-OCH₃) | 4-position on first phenyl ring | Electron-donating, increases nucleophilicity |
| Fluorine | 3',4',5' positions on second phenyl ring | Electron-withdrawing, increases acidity of neighboring hydrogens |
| Ketone (C=O) | Central connecting group | Electrophilic center, susceptible to nucleophilic attack |
The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoro) groups creates an interesting electronic distribution that likely influences reactivity patterns and potential applications .
Physical Properties
Based on structural analysis and comparison with similar compounds in the literature, the following physical properties can be predicted:
Synthesis Approaches
Several potential synthetic routes could be employed for preparing 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone:
Friedel-Crafts Acylation
A promising approach would involve the reaction of 4-methoxybenzene with 3',4',5'-trifluorocinnamoyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride :
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Preparation of 3',4',5'-trifluorocinnamic acid from 3,4,5-trifluorobenzaldehyde and malonic acid
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Conversion to the acid chloride using thionyl chloride
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Friedel-Crafts acylation with anisole (4-methoxybenzene)
Cross-Coupling Approach
Alternatively, palladium-catalyzed coupling reactions could be employed:
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Preparation of 1-(4-methoxyphenyl)-3-bromopropan-1-one
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Coupling with 3,4,5-trifluorophenylboronic acid using Suzuki conditions
| Nucleus | Expected Chemical Shifts and Patterns |
|---|---|
| ¹H NMR | Methoxy protons (3.8-3.9 ppm, singlet); Aromatic protons (6.9-7.9 ppm, complex patterns); Methylene protons (3.0-3.4 ppm) |
| ¹³C NMR | Carbonyl carbon (195-198 ppm); Aromatic carbons (110-165 ppm); Methoxy carbon (55-56 ppm); Methylene carbons (30-45 ppm) |
| ¹⁹F NMR | Complex patterns reflecting the 3',4',5' substitution (approximately -130 to -165 ppm) |
The presence of fluorine atoms would create characteristic splitting patterns in both proton and carbon NMR spectra, similar to those observed in other fluorinated aromatic compounds described in the literature .
IR Spectroscopy
Key IR absorption bands would likely include:
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Carbonyl stretching (1680-1700 cm⁻¹)
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C-F stretching (1000-1350 cm⁻¹)
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C-O-C stretching from the methoxy group (1200-1250 cm⁻¹)
Structure-Activity Relationships
When considering potential biological activities, several structural features merit attention:
Similar compounds with different substitution patterns have demonstrated cytotoxic effects against cancer cell lines. For example, compound 4c described in the literature (1-(4-methoxyphenyl)-3-(4-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one) showed activity against MCF-7 breast cancer cells .
Crystallographic Considerations
If crystallized, 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone would likely exhibit interesting packing arrangements influenced by both C-H···F and C-H···O interactions. Based on related structures in the literature, the following crystallographic features might be observed:
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Potential formation of C-H···O hydrogen bonds involving the carbonyl oxygen and methoxy groups
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Dihedral angles between aromatic rings influenced by packing forces and intramolecular interactions
Similar compounds have crystallized in monoclinic or orthorhombic space groups, with Z values typically ranging from 2 to 4 .
Future Research Directions
Several promising areas for future investigation of 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone include:
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Synthesis optimization and detailed structural characterization
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Evaluation of biological activities, particularly in comparison with related compounds lacking fluorine substituents
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Investigation of reaction mechanisms and selectivity in nucleophilic addition reactions
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Exploration as a building block for the synthesis of more complex molecules with potential pharmaceutical applications
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